molecular formula C9H7ClN2S B6590110 5-(chloromethyl)-3-phenyl-1,2,4-thiadiazole CAS No. 1009030-95-8

5-(chloromethyl)-3-phenyl-1,2,4-thiadiazole

Cat. No.: B6590110
CAS No.: 1009030-95-8
M. Wt: 210.7
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Description

5-(Chloromethyl)-3-phenyl-1,2,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a phenyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-3-phenyl-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with aromatic aldehydes to form the corresponding thiosemicarbazones, which are then cyclized using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to yield the desired thiadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and reaction parameters are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-phenyl-1,2,4-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Cyclization Reactions: The thiadiazole ring can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

5-(Chloromethyl)-3-phenyl-1,2,4-thiadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It serves as a probe in biological studies to understand the interaction of thiadiazole derivatives with biological targets.

    Industrial Applications: It is used as an intermediate in the synthesis of various industrial chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-3-phenyl-1,2,4-thiadiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The phenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-2-methoxy-benzaldehyde
  • 5-(Chloromethyl)-2-hydroxyl-benzaldehyde
  • 5-(Chloromethyl)-2-methyl-1,3,4-thiadiazole

Uniqueness

5-(Chloromethyl)-3-phenyl-1,2,4-thiadiazole is unique due to the presence of both a chloromethyl group and a phenyl group, which confer distinct chemical reactivity and biological activity. Compared to other similar compounds, it offers a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.

Properties

CAS No.

1009030-95-8

Molecular Formula

C9H7ClN2S

Molecular Weight

210.7

Purity

95

Origin of Product

United States

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